molecular formula C4H4N2O3 B13404662 5,6-Dihydroxy-4(3H)-pyrimidinone

5,6-Dihydroxy-4(3H)-pyrimidinone

Cat. No.: B13404662
M. Wt: 128.09 g/mol
InChI Key: NFVBIQLNBUFUPN-UHFFFAOYSA-N
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Description

5,6-Dihydroxy-4(3H)-pyrimidinone is a heterocyclic compound with significant interest in various scientific fields due to its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dihydroxy-4(3H)-pyrimidinone typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of urea with malonic acid derivatives, followed by cyclization and hydroxylation steps. The reaction conditions often require acidic or basic catalysts to facilitate the formation of the pyrimidinone ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions such as temperature, pressure, and catalyst concentration to achieve high yields and purity. The use of automated systems and advanced purification techniques ensures the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

5,6-Dihydroxy-4(3H)-pyrimidinone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form dihydropyrimidinone derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.

Major Products Formed

The major products formed from these reactions include various substituted pyrimidinones, which can be further functionalized for specific applications.

Scientific Research Applications

5,6-Dihydroxy-4(3H)-pyrimidinone has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5,6-Dihydroxy-4(3H)-pyrimidinone involves its interaction with specific molecular targets and pathways. The hydroxyl groups play a crucial role in its reactivity, allowing it to form hydrogen bonds and interact with enzymes or receptors. These interactions can modulate biological processes, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 5,6-Dihydroxy-2(1H)-pyrimidinone
  • 5,6-Dihydroxy-4(1H)-pyrimidinone
  • 5,6-Dihydroxy-3(2H)-pyrimidinone

Uniqueness

5,6-Dihydroxy-4(3H)-pyrimidinone is unique due to its specific substitution pattern on the pyrimidinone ring, which influences its chemical reactivity and potential applications. Compared to similar compounds, it may exhibit different biological activities and chemical properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C4H4N2O3

Molecular Weight

128.09 g/mol

IUPAC Name

4,5-dihydroxy-1H-pyrimidin-6-one

InChI

InChI=1S/C4H4N2O3/c7-2-3(8)5-1-6-4(2)9/h1,7H,(H2,5,6,8,9)

InChI Key

NFVBIQLNBUFUPN-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C(C(=O)N1)O)O

Origin of Product

United States

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